molecular formula C19H15N3O2S B2553137 N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide CAS No. 941994-24-7

N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Cat. No.: B2553137
CAS No.: 941994-24-7
M. Wt: 349.41
InChI Key: ARUOLQDAWAPERP-UHFFFAOYSA-N
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Description

N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a useful research compound. Its molecular formula is C19H15N3O2S and its molecular weight is 349.41. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Research indicates that benzothiazolyl substituted pyrazol-5-ones, which share structural similarities with the compound of interest, exhibit promising antibacterial activity. For instance, compounds have shown significant efficacy against Staphylococcus aureus and Bacillus subtilis, indicating their potential as novel antibacterial agents (Palkar et al., 2017). Additionally, thiazole carboxamide derivatives have been identified to possess antimicrobial activities, further supporting the potential application of related compounds in combating bacterial infections (Mhaske et al., 2011).

Anticancer Evaluation

A series of substituted benzamides, including thiazol-2-yl phenyl derivatives, have been synthesized and evaluated for their anticancer activity. These compounds have shown moderate to excellent efficacy against several cancer cell lines, suggesting their application in cancer therapy (Ravinaik et al., 2021).

Diuretic Activity

Biphenyl benzothiazole-2-carboxamide derivatives have been synthesized and evaluated for their diuretic activity in vivo. Among these, certain compounds have been identified as potent diuretics, highlighting their potential application in treating conditions requiring diuresis (Yar & Hasan Ansari, 2009).

Mechanism of Action

The mechanism of action of benzothiazole derivatives, including “N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide”, involves their interaction with the target DprE1, which is a potent inhibitor with enhanced anti-tubercular activity .

Future Directions

The future directions for the research on “N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide” and other benzothiazole derivatives could involve further exploration of their anti-tubercular activity. This could include in vitro and in vivo studies, as well as the development of new synthetic pathways for their production .

Properties

IUPAC Name

N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-13-6-5-9-16-17(13)21-19(25-16)22(12-14-7-3-2-4-8-14)18(23)15-10-11-20-24-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUOLQDAWAPERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.